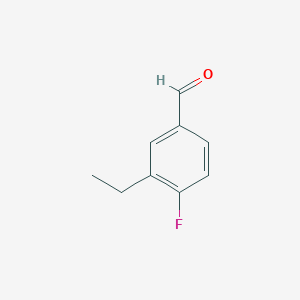

3-Ethyl-4-fluorobenzaldehyde

Übersicht

Beschreibung

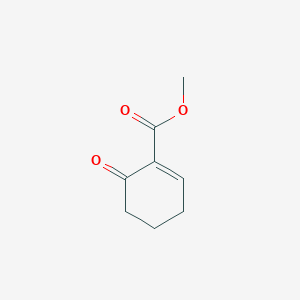

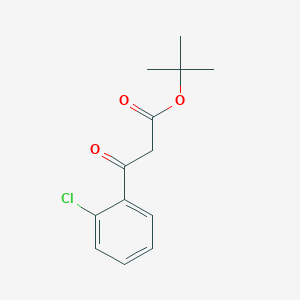

3-Ethyl-4-fluorobenzaldehyde is a chemical compound with the CAS Number: 370867-69-9 . It has a molecular weight of 152.17 . The compound is liquid in physical form . It is a derivative of benzaldehyde, which is commonly employed in the field of pharmaceutical chemistry and in the chemical industry in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry .

Synthesis Analysis

The synthesis of 4-fluorobenzaldehyde, a similar compound, has been studied . A possibility of nucleophilic substitution of the fluorine atom in 4-fluorobenzaldehyde with amines (morpholine, piperidine or cytisine) under convection heating and microwave irradiation was shown .Molecular Structure Analysis

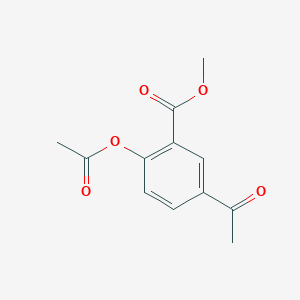

The InChI Code for 3-Ethyl-4-fluorobenzaldehyde is1S/C9H9FO/c1-2-8-5-7 (6-11)3-4-9 (8)10/h3-6H,2H2,1H3 . This code provides a specific representation of the molecule’s structure. Physical And Chemical Properties Analysis

3-Ethyl-4-fluorobenzaldehyde is a liquid . The compound’s physical and chemical properties may be similar to those of 4-fluorobenzaldehyde, which has a refractive index of n20/D 1.522 (lit.), a boiling point of 208 °C (lit.), and a density of 1.132 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Synthesis and Antioxidant Activity

3-Ethyl-4-fluorobenzaldehyde is used in the synthesis of thiazolidin-4-one derivatives, demonstrating promising antioxidant activities. These derivatives are produced through reactions involving chloroacetonitrile and acrylonitrile, indicating the compound's versatility in creating biologically active molecules (El Nezhawy et al., 2009).

Catalytic Applications

In catalysis, this aldehyde plays a role in oxyfunctionalization processes, contributing to the efficient transformation of various substrates into aromatic carbonyl compounds. Such catalytic activities are crucial for the development of environmentally friendly and economically viable synthetic routes (Jiang et al., 2014).

Material Science

In material science, 3-Ethyl-4-fluorobenzaldehyde is a key precursor in the synthesis of bis-aldehyde monomers, which are then polymerized to create electrically conductive polyazomethines. These materials are investigated for their physicochemical properties, including electrical conductivity, indicating potential applications in electronic devices (Hafeez et al., 2019).

Fluorinated Microporous Polymers

The compound is also utilized in the synthesis of fluorinated microporous polymers for carbon dioxide adsorption, showcasing its significance in developing new materials for environmental applications. These polymers exhibit high CO2 uptake and selectivities over nitrogen and methane, highlighting their potential in gas separation technologies (Li et al., 2016).

Safety and Hazards

The safety data sheet for 4-fluorobenzaldehyde, a similar compound, indicates that it is a combustible liquid that is harmful if swallowed and causes serious eye irritation . It is recommended to avoid contact with skin and eyes, not to breathe dust, mist, vapors, or spray, and not to ingest . If swallowed, immediate medical assistance should be sought .

Eigenschaften

IUPAC Name |

3-ethyl-4-fluorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO/c1-2-8-5-7(6-11)3-4-9(8)10/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PERBLJWTWNTDHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80447555 | |

| Record name | 3-ethyl-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethyl-4-fluorobenzaldehyde | |

CAS RN |

370867-69-9 | |

| Record name | 3-ethyl-4-fluorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80447555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloroimidazo[1,2-B]pyridazine-2-carbaldehyde](/img/structure/B1610044.png)

![1'-Oxo-1'H-spiro[cyclohexane-1,3'-furo[3,4-c]pyridine]-4-carboxylic acid](/img/structure/B1610060.png)